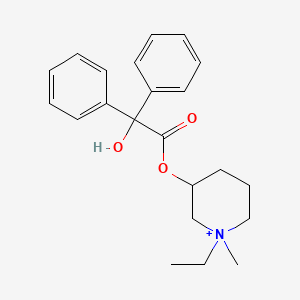

Pipenzolate

Description

Properties

CAS No. |

13473-38-6 |

|---|---|

Molecular Formula |

C22H28NO3+ |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C22H28NO3/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3/q+1 |

InChI Key |

WPUKUEMZZRVAKZ-UHFFFAOYSA-N |

SMILES |

CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |

Canonical SMILES |

CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |

Other CAS No. |

13473-38-6 |

Related CAS |

125-51-9 (bromide) |

Synonyms |

1-ethyl-3-hydroxy-1-methylpiperidinium bromide benzilate AN 1111 Ila-Med pipenzolate pipenzolate bromide Piptal |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pipenzolate Bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pipenzolate bromide is a quaternary ammonium (B1175870) compound recognized for its potent antimuscarinic properties.[1][2] Chemically identified as 1-ethyl-3-[2-hydroxy(diphenyl)acetoxy]-1-methylpiperidinium bromide, it has been primarily utilized as an antispasmodic agent for the treatment of various gastrointestinal disorders, including peptic ulcers and irritable bowel syndrome.[1][2][3] Its therapeutic efficacy is rooted in its ability to modulate the parasympathetic nervous system's influence on smooth muscle and secretory glands.[2]

This technical guide provides a comprehensive examination of the molecular mechanism of action of this compound bromide. It details its interaction with specific muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes, the subsequent effects on intracellular signaling cascades, and the key experimental methodologies employed to elucidate its pharmacological profile.

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action of this compound bromide is competitive antagonism at muscarinic acetylcholine receptors.[1][4][5] It directly competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding site on the mAChR.[1] By reversibly binding to the receptor without activating it, this compound bromide prevents ACh-mediated signal transduction, effectively blocking parasympathetic stimulation of target organs.[3][6] This blockade leads to a reduction in smooth muscle contractility and glandular secretions, which are the principle therapeutic effects observed in the gastrointestinal tract.[2][3]

While there are five subtypes of muscarinic receptors (M1-M5), the therapeutic effects of this compound bromide in the gut are predominantly attributed to its antagonism at the M2 and M3 subtypes, which are highly expressed in gastrointestinal smooth muscle.[3]

References

- 1. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. researchgate.net [researchgate.net]

- 5. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 6. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

An In-depth Technical Guide on the Synthesis and Characterization of Pipenzolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of pipenzolate, an antimuscarinic agent. The document details the synthetic pathways, experimental protocols for characterization, and its mechanism of action, serving as a valuable resource for professionals in drug development and research.

Introduction

This compound is a quaternary ammonium (B1175870) compound that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its therapeutic application lies in the treatment of gastrointestinal disorders characterized by smooth muscle spasms. This guide outlines the chemical synthesis and detailed analytical characterization of this compound bromide, the methylated form of N-ethyl-3-piperidyl benzilate.

Synthesis of this compound Bromide

The synthesis of this compound bromide is typically achieved through a two-step process involving the esterification of N-ethyl-3-piperidinol with benzilic acid, followed by quaternization of the resulting tertiary amine with methyl bromide.

Synthesis Pathway

A common synthetic route is described in U.S. Patent 2,918,406 and by Biel et al. in the Journal of the American Chemical Society (1952). The pathway involves the formation of N-ethyl-3-piperidyl benzilate, which is then quaternized.

Experimental Protocol for Synthesis

Step 1: Synthesis of N-ethyl-3-piperidyl benzilate [1]

-

A mixture of N-ethyl-3-chloropiperidine and an equimolar amount of benzilic acid is prepared.

-

The reaction mixture is heated, typically in a suitable solvent, to facilitate the esterification reaction.

-

Upon completion of the reaction, the mixture is cooled, and the product, N-ethyl-3-piperidyl benzilate, is isolated.

-

Purification is achieved by recrystallization from an appropriate solvent, such as methyl ethyl ketone.[1]

Step 2: Synthesis of this compound Bromide (Quaternization)

-

N-ethyl-3-piperidyl benzilate is dissolved in a suitable solvent.

-

An excess of methyl bromide is added to the solution.

-

The reaction mixture is stirred at room temperature or with gentle heating to facilitate the quaternization of the tertiary amine.

-

The product, this compound bromide, precipitates out of the solution and is collected by filtration.

-

The crude product is washed with a suitable solvent to remove any unreacted starting materials and byproducts.

-

Further purification can be achieved by recrystallization to yield pure this compound bromide crystals.

Characterization of this compound Bromide

A comprehensive characterization of this compound bromide is essential to confirm its identity, purity, and solid-state properties. The following analytical techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis and purity assessment of this compound bromide.

Experimental Protocol:

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate (B84403) buffer. The pH of the mobile phase is a critical parameter for achieving optimal separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound bromide exhibits significant absorbance.

-

Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of this compound bromide in a sample is then determined by comparing its peak area to the calibration curve.

| Parameter | Value |

| Molecular Formula | C₂₂H₂₈BrNO₃ |

| Molecular Weight | 434.37 g/mol [1] |

| Melting Point | 179-180 °C[1] |

| Appearance | White or almost white, crystalline powder |

| Solubility | Soluble in water[1] |

Table 1: Physicochemical Properties of this compound Bromide

Spectroscopic and Spectrometric Characterization

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound bromide molecule.

Experimental Protocol:

-

A small amount of the this compound bromide sample is intimately mixed with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Expected Characteristic Absorptions:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3600-3200 (broad) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=O (ester) | ~1730 |

| C=C (aromatic) | 1600-1450 |

| C-O (ester) | 1300-1000 |

Table 2: Expected FTIR Absorption Bands for this compound Bromide

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed molecular structure of this compound bromide.

Experimental Protocol:

-

A small amount of this compound bromide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the this compound cation.

Experimental Protocol:

-

A dilute solution of this compound bromide is introduced into the mass spectrometer.

-

The sample is ionized using a suitable technique (e.g., electrospray ionization - ESI).

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

The expected molecular ion for the this compound cation (C₂₂H₂₈NO₃⁺) would have an m/z value corresponding to its molecular weight.

Thermal Analysis

3.3.1. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of this compound bromide.

Experimental Protocol:

-

A small, accurately weighed sample of this compound bromide is placed in a TGA pan.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

The change in mass of the sample is recorded as a function of temperature.

3.3.2. Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and other thermal transitions of this compound bromide.

Experimental Protocol:

-

A small, accurately weighed sample of this compound bromide is sealed in a DSC pan.

-

The sample is heated at a constant rate, and the heat flow to the sample is measured relative to an empty reference pan.

-

The melting point is observed as an endothermic peak on the DSC thermogram.

X-Ray Diffraction (XRD)

Powder XRD is a critical technique for characterizing the crystalline structure of this compound bromide.

Experimental Protocol:

-

A finely powdered sample of this compound bromide is packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is a unique "fingerprint" of the crystalline form.

Mechanism of Action and Biological Activity

This compound bromide is an antimuscarinic agent that competitively antagonizes the action of acetylcholine at muscarinic receptors, particularly the M2 and M3 subtypes, in the gastrointestinal tract. This blockade of acetylcholine leads to a reduction in smooth muscle contractions and secretions.

Signaling Pathway

Radioligand Binding Assay

The affinity of this compound bromide for muscarinic receptors can be determined using a radioligand binding assay.

Experimental Protocol (General):

-

Membrane Preparation: Membranes expressing the target muscarinic receptor subtype are prepared from a suitable source (e.g., cell lines or animal tissue).

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled this compound bromide.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of this compound bromide, which is a measure of its binding affinity for the receptor.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound bromide. The described synthetic route and analytical methodologies offer a robust framework for the preparation and quality control of this important antimuscarinic agent. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this compound and related compounds.

References

An In-depth Technical Guide to the Chemical Properties of Pipenzolate Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of pipenzolate bromide. The information is curated for professionals in research and drug development, with a focus on structured data, detailed experimental protocols, and visualizations of its mechanism of action.

Introduction

This compound bromide is a quaternary ammonium (B1175870) compound and a synthetic antimuscarinic agent.[1] It functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, particularly the M2 and M3 subtypes.[1][2] This action leads to a reduction in smooth muscle contractions and secretions in the gastrointestinal tract.[1][3] Consequently, it is primarily indicated for the treatment of gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome and peptic ulcers.[2][3] Chemically, it is the bromide salt of the 1-ethyl-1-methyl-3-piperidyl ester of benzilic acid.

Core Chemical and Physical Properties

The fundamental chemical and physical identifiers and properties of this compound bromide are summarized in the table below for clear and rapid reference.

| Property | Value | Reference(s) |

| IUPAC Name | (1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate bromide | [4] |

| CAS Number | 125-51-9 | [4] |

| Molecular Formula | C₂₂H₂₈BrNO₃ | [4][5] |

| Molecular Weight | 434.37 g/mol | [5] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 179-180 °C | |

| Solubility | Soluble in water | |

| LogP (calculated) | 0.0574 | |

| SMILES | CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] | [4][6] |

| InChI Key | XEDCWWFPZMHXCM-UHFFFAOYSA-M | [4] |

pKa Considerations

As a quaternary ammonium compound, this compound bromide possesses a permanent positive charge on the nitrogen atom. It is a strong electrolyte and remains fully ionized regardless of the pH of the solution. Therefore, a pKa value is not typically determined or relevant for this functional group in the context of physiological pH ranges.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound bromide exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[6] It shows a predominant affinity for M2 and M3 receptors, which are prevalent in the smooth muscles of the gastrointestinal tract.[1]

In the parasympathetic nervous system, acetylcholine (ACh) binding to M3 receptors on smooth muscle cells initiates a signaling cascade via the Gq protein.[7][8] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction.[7][8]

This compound bromide competitively blocks the binding of ACh to the M3 receptor, thereby inhibiting this entire cascade and resulting in smooth muscle relaxation.[1][3]

Caption: Muscarinic M3 receptor signaling pathway and its inhibition by this compound bromide.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a compound like this compound bromide are provided below. These represent standard, validated laboratory procedures.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid crystalline compound using a digital melting point apparatus.[9][10][11]

-

Sample Preparation:

-

Ensure the this compound bromide sample is completely dry and finely powdered.

-

Obtain a glass capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powder until a small amount of sample enters the tube.[12]

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm.[11]

-

-

Apparatus Setup:

-

Turn on the melting point apparatus.

-

Set a starting temperature approximately 15-20°C below the expected melting point (179°C).[9][11]

-

Set the heating ramp rate. For an initial rapid determination, a rate of 4-5°C/minute can be used. For the precise measurement, a slower rate of 1-2°C/minute is required near the melting point.[11]

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Begin heating and observe the sample through the magnified viewfinder.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating and record the temperature at which the last solid crystal turns into a transparent liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

For accuracy, perform the determination in triplicate with fresh samples for each run.[10]

-

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13][14][15]

-

Preparation:

-

Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate (B84403) buffer to simulate physiological conditions).

-

Create a series of standard solutions of this compound bromide of known concentrations in the chosen buffer for generating a calibration curve.

-

-

Equilibration:

-

Add an excess amount of solid this compound bromide to a known volume of the buffer in a sealed vial or flask. The presence of undissolved solid must be visible.[14]

-

Place the flask in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

-

Sampling and Analysis:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. This is typically done using a syringe fitted with a filter (e.g., 0.22 µm PVDF).

-

Quantify the concentration of dissolved this compound bromide in the filtrate using a validated analytical method, such as HPLC-UV or LC/MS.

-

Determine the concentration by comparing the analytical response to the previously generated calibration curve. The resulting concentration is the equilibrium solubility.

-

Caption: General experimental workflow for determining aqueous solubility via the shake-flask method.

LogP Determination (Octanol-Water Shake-Flask Method)

This protocol describes the classic shake-flask method for determining the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) of a compound.[16][17][18][19]

-

Phase Preparation:

-

Prepare n-octanol and an aqueous buffer (e.g., pH 7.4 phosphate buffer).

-

Pre-saturate the two phases by mixing them vigorously for 24 hours and then allowing them to separate completely. Use the n-octanol-saturated buffer and the buffer-saturated n-octanol for the experiment.[19]

-

-

Partitioning:

-

Prepare a stock solution of this compound bromide in the aqueous buffer.

-

In a separation funnel or vial, combine a known volume of the buffer-saturated n-octanol and a known volume of the drug-containing, n-octanol-saturated buffer.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[17]

-

-

Phase Separation and Analysis:

-

Allow the mixture to stand undisturbed until the two phases have clearly and completely separated. Centrifugation can be used to accelerate this process and break up any emulsions.

-

Carefully sample a precise aliquot from both the aqueous phase and the n-octanol phase.

-

Determine the concentration of this compound bromide in each phase using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase:

-

P = [Concentration]octanol / [Concentration]aqueous

-

-

The LogP (or LogD at the experimental pH) is the base-10 logarithm of this ratio:

-

LogP = log₁₀(P)

-

-

References

- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 2. This compound-methylbromide - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. What is this compound Bromide used for? [synapse.patsnap.com]

- 4. This compound Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound bromide [medbox.iiab.me]

- 7. atsjournals.org [atsjournals.org]

- 8. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. emeraldcloudlab.com [emeraldcloudlab.com]

- 11. jk-sci.com [jk-sci.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. fda.gov [fda.gov]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Muscarinic Receptor Antagonist Activity of Pipenzolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pipenzolate and Muscarinic Receptors

This compound bromide acts as an antimuscarinic agent by blocking muscarinic acetylcholine (B1216132) receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling mechanisms.

-

M1, M3, and M5 receptors typically couple through Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).

-

M2 and M4 receptors primarily couple through Gi/o proteins to inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

This compound's therapeutic effects in the gastrointestinal tract are believed to be mediated primarily through the blockade of M2 and M3 receptors, leading to smooth muscle relaxation and reduced secretions.

Quantitative Analysis of this compound's Muscarinic Receptor Antagonist Activity

A thorough characterization of a muscarinic antagonist like this compound involves determining its binding affinity (Ki) and functional potency (IC50 or pA2) at each of the five muscarinic receptor subtypes. This allows for the assessment of its potency and selectivity.

Data Presentation

While specific experimental values for this compound are not available in the reviewed literature, the following tables illustrate how such data would be presented.

Table 1: Illustrative Binding Affinity Profile of this compound for Human Muscarinic Receptors

| Receptor Subtype | K_i_ (nM) |

|---|---|

| M1 | [Data Not Available] |

| M2 | [Data Not Available] |

| M3 | [Data Not Available] |

| M4 | [Data Not Available] |

| M5 | [Data Not Available] |

Note: K_i_ (inhibition constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. Lower K_i_ values indicate higher binding affinity.

Table 2: Illustrative Functional Antagonist Potency of this compound at Human Muscarinic Receptors

| Receptor Subtype | Assay Type | Functional Potency (IC_50_ nM or pA_2_) |

|---|---|---|

| M1 | Calcium Mobilization | [Data Not Available] |

| M2 | cAMP Inhibition | [Data Not Available] |

| M3 | Calcium Mobilization | [Data Not Available] |

| M4 | cAMP Inhibition | [Data Not Available] |

| M5 | Calcium Mobilization | [Data Not Available] |

Note: IC_50_ is the concentration of an antagonist that produces 50% of the maximal inhibition. pA_2_ is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the muscarinic receptor antagonist activity of a compound like this compound.

Radioligand Binding Assay for Determination of Binding Affinity (K_i_)

This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand.[3]

Objective: To determine the K_i_ of this compound at each human muscarinic receptor subtype (M1-M5).

Materials:

-

Membrane preparations from cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), a non-selective muscarinic antagonist.

-

This compound bromide.

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its K_d_ value), and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC_50_ value.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + ([L]/K_d_)) where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[4]

-

In Vitro Functional Assay: Calcium Mobilization for M1, M3, and M5 Receptors

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a hallmark of Gq-coupled receptor activation.[5]

Objective: To determine the functional potency (IC_50_) of this compound in blocking agonist-induced calcium mobilization via M1, M3, and M5 receptors.

Materials:

-

Cells stably expressing individual human M1, M3, or M5 receptors.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM).

-

A muscarinic agonist (e.g., carbachol).

-

This compound bromide.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with automated injection capabilities.

Protocol:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

-

Antagonist Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of the muscarinic agonist (typically the EC_80_) into each well.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (or the peak fluorescence) for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.

-

Schild Analysis for Determination of pA_2_

Schild analysis is used to determine the dissociation constant (K_B_) of a competitive antagonist, which is then expressed as the pA_2_ value.[2] This method provides a robust measure of antagonist potency that is independent of the agonist's efficacy and concentration.

Objective: To determine the pA_2_ value of this compound at a specific muscarinic receptor subtype.

Protocol:

-

Generate Agonist Dose-Response Curves: Perform a functional assay (e.g., calcium mobilization or cAMP inhibition) to generate a full dose-response curve for a muscarinic agonist (e.g., carbachol) in the absence of the antagonist.

-

Generate Agonist Dose-Response Curves in the Presence of Antagonist: Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound. A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve with no change in the maximum response.[6]

-

Determine EC_50_ Values: Calculate the EC_50_ value for the agonist from each dose-response curve (both in the absence and presence of the antagonist).

-

Calculate Dose Ratios: For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC_50_ in the presence of the antagonist to the agonist EC_50_ in the absence of the antagonist.

-

Construct the Schild Plot: Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.

-

Determine pA_2_: For a competitive antagonist, the data points should fall on a straight line with a slope of 1. The pA_2_ value is the x-intercept of this line.[2]

Visualization of Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of muscarinic receptors.

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a muscarinic receptor antagonist with clinical utility in gastrointestinal disorders. A comprehensive understanding of its pharmacological profile requires detailed in vitro characterization of its binding affinity and functional potency at all five muscarinic receptor subtypes. The experimental protocols and data analysis methods described in this guide, including radioligand binding assays, functional calcium mobilization assays, and Schild analysis, represent the standard approaches for obtaining this critical information. While specific quantitative data for this compound is not widely published, the methodologies outlined here provide a robust framework for the preclinical evaluation and development of this and other muscarinic receptor antagonists. Further research to elucidate the complete selectivity profile of this compound would be invaluable for a more precise understanding of its therapeutic actions and potential side effects.

References

- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 3. pa2online.org [pa2online.org]

- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 5. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pipenzolate Bromide and its Structural Analogues for Researchers, Scientists, and Drug Development Professionals

Introduction

Pipenzolate bromide is a quaternary ammonium (B1175870) compound that functions as a muscarinic acetylcholine (B1216132) receptor antagonist. Its primary clinical application is in the treatment of gastrointestinal disorders characterized by smooth muscle spasms. This technical guide provides a comprehensive overview of this compound bromide and its structural analogues, with a focus on their synthesis, structure-activity relationships, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of anticholinergic agents.

Core Compound: this compound Bromide

This compound bromide, chemically known as 1-ethyl-1-methyl-3-piperidyl benzilate bromide, is a synthetic antimuscarinic agent.[1] It exerts its pharmacological effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype, which is prevalent in the smooth muscle of the gastrointestinal tract.[2] This antagonism leads to a reduction in smooth muscle tone and motility, thereby alleviating spasms.

Structural Analogues

The core structure of this compound bromide, a piperidinyl benzilate ester with a quaternary ammonium group, has been the basis for the development of several structural analogues. These analogues have been synthesized and evaluated to explore the impact of structural modifications on their antimuscarinic activity, receptor selectivity, and pharmacokinetic properties. Key analogues include:

-

Mepenzolate (B1170382) Bromide: The N,N-dimethyl analogue of this compound bromide.[3]

-

Glycopyrronium Bromide: Features a pyrrolidinium (B1226570) ring instead of a piperidinium (B107235) ring and a cyclopentyl group on the benzilate moiety.[4][5]

-

Oxyphenonium Bromide: Possesses a diethylmethylammonium group and a cyclohexyl group on the benzilate moiety.[6]

-

N-Ethyl-3-piperidyl Benzilate: The tertiary amine precursor to this compound bromide.[7][8]

Structure-Activity Relationships

The pharmacological activity of this compound bromide and its analogues is significantly influenced by their chemical structure. Key structure-activity relationships (SAR) for this class of compounds are summarized below:

-

Quaternary Ammonium Group: The presence of a quaternary ammonium group is crucial for high antimuscarinic potency. However, the size of the substituents on the nitrogen atom can influence activity, with larger groups sometimes leading to a decrease in potency.[9][10]

-

Ester Moiety: The benzilate ester group plays a critical role in binding to the muscarinic receptor. Modifications to the acyl group can significantly alter potency, with esters of aromatic or higher molecular weight acids often exhibiting antagonist activity.[10]

-

Heterocyclic Amino Alcohol: The nature of the heterocyclic ring (e.g., piperidine (B6355638) vs. pyrrolidine) and the position of the ester linkage affect the compound's affinity and selectivity for different muscarinic receptor subtypes.[11]

-

Substituents on the Benzilate Moiety: The presence of hydroxyl and phenyl groups on the benzilate moiety is important for activity. Substitution on the phenyl rings can impact both potency and receptor selectivity.[11]

-

Stereochemistry: The presence of chiral centers in the amino alcohol and the benzilate moiety can lead to stereoisomers with different pharmacological activities. For instance, the (R)-enantiomer of 3-quinuclidinyl benzilate has a significantly higher affinity for muscarinic receptors than the (S)-enantiomer.[6]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound bromide and its structural analogues, providing a basis for comparing their antimuscarinic activity.

| Compound | Receptor Subtype(s) | Assay Type | Value | Units | Reference |

| Mepenzolate Bromide | M2 (human) | Radioligand Binding (Ki) | 0.68 | nM | [12] |

| M3 (human) | Radioligand Binding (Ki) | 2.6 | nM | [12] | |

| Glycopyrronium Bromide | M1, M2, M3 (human) | Radioligand Binding (Ki) | 0.5 - 3.6 | nM | [2] |

| Oxyphenonium Bromide | Muscarinic (guinea pig atria) | Radioligand Binding (Kd) | 0.11 | nM | [13] |

| Muscarinic (guinea pig ileum) | Radioligand Binding (Kd) | 0.17 | nM | [13] | |

| 4-DAMP | M2 (bovine) | Radioligand Binding (pKi) | 8.25 | [14] | |

| Pirenzepine | M2 (bovine) | Radioligand Binding (pKi) | 6.91 | [14] | |

| AF-DX 116 | M2 (bovine) | Radioligand Binding (pKi) | 6.90 | [14] | |

| Hexahydrodifenidol | M2 (bovine) | Radioligand Binding (pKi) | 7.45 | [14] | |

| p-Fluoro-hexahydro-difenidol | M2 (bovine) | Radioligand Binding (pKi) | 7.17 | [14] | |

| Solifenacin | M1, M2, M3, M4, M5 (human) | Radioligand Binding (Ki) | 26, 170, 12, 110, 31 | nM | [15] |

| Rat Urinary Bladder | Functional Assay (pA2) | 7.44 | [15] |

Experimental Protocols

Synthesis of N-Methyl-3-piperidyl Benzilate Methobromide (Mepenzolate Bromide)

This protocol describes the synthesis of mepenzolate bromide, a structural analogue of this compound bromide, through the methylation of N-methyl-3-piperidyl benzilate.[3]

Materials:

-

N-Methyl-3-piperidyl benzilate (JB-336)

-

Methyl bromide

-

Anhydrous diethyl ether

-

Reaction vessel

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve N-methyl-3-piperidyl benzilate in anhydrous diethyl ether in a suitable reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly bubble methyl bromide gas through the cooled solution with continuous stirring.

-

Continue the reaction for a specified period, monitoring the formation of a precipitate.

-

After the reaction is complete, collect the precipitate by filtration.

-

Wash the precipitate with cold anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the resulting white solid, mepenzolate bromide, under vacuum.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a general procedure for determining the binding affinity of test compounds to muscarinic receptors using a radioligand binding assay.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest

-

Radioligand (e.g., [³H]-N-methylscopolamine)

-

Test compounds (this compound bromide or its analogues)

-

Assay buffer (e.g., phosphate-buffered saline)

-

Non-specific binding control (e.g., atropine)

-

96-well microplates

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target muscarinic receptor subtype.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Radioligand and cell membranes.

-

Non-specific Binding: Radioligand, cell membranes, and a high concentration of a non-labeled antagonist (e.g., atropine).

-

Competition Binding: Radioligand, cell membranes, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Isolated Tissue Bath Functional Assay

This protocol describes a functional assay to evaluate the antagonist activity of this compound bromide and its analogues on smooth muscle contraction in an isolated tissue bath.[1][16][17]

Materials:

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, rat bladder)

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution

-

Carbogen gas (95% O₂, 5% CO₂)

-

Isolated tissue bath system with force transducer and data acquisition software

-

Muscarinic agonist (e.g., carbachol, acetylcholine)

-

Test compounds (this compound bromide or its analogues)

Procedure:

-

Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in the isolated tissue bath chamber filled with PSS, maintained at 37°C and continuously bubbled with carbogen.

-

Equilibration: Allow the tissue to equilibrate under a basal resting tension for a defined period (e.g., 60 minutes), with periodic washing with fresh PSS.[1]

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish the baseline contractile response.

-

Antagonist Incubation: Wash the tissue and incubate it with a specific concentration of the test compound (antagonist) for a predetermined time.

-

Second Agonist Concentration-Response Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for the same agonist.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve in the presence of the antagonist indicates competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated from these shifts.

References

- 1. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]

- 2. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Methyl-3-piperidyl benzilate - Wikipedia [en.wikipedia.org]

- 4. Structure and conformation activity relationships of heterocyclic acetylcholine analogues. X. The inhibitory effect of 3-quinuclidinyl benzilates on cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Buy N-Methyl-3-piperidyl benzilate (EVT-1542861) | 3321-80-0 [evitachem.com]

- 7. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. reprocell.com [reprocell.com]

- 10. N-Methyl-3-piperidyl benzilate [medbox.iiab.me]

- 11. Methoctramine binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jrias.or.jp [jrias.or.jp]

- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 16. M3 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]

- 17. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Pipenzolate on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of pipenzolate on smooth muscle. This compound is an anticholinergic agent recognized for its utility in treating various gastrointestinal disorders, including spasms and cramps.[1] Its primary therapeutic action stems from its ability to modulate the effects of acetylcholine (B1216132) on smooth muscle. This document details its mechanism of action, provides representative experimental protocols for in vivo evaluation, and presents a framework for quantitative data analysis.

Mechanism of Action

This compound bromide functions as a selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a predominant effect on the M2 and M3 subtypes.[1] These receptors are densely located on smooth muscle cells within the gastrointestinal tract, bladder, and airways.[1]

Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, stimulates these receptors to initiate a signaling cascade that leads to smooth muscle contraction. By competitively blocking the M3 receptor, this compound inhibits the action of acetylcholine, resulting in a reduction of smooth muscle tone and contractility.[1] This antispasmodic effect alleviates the symptoms associated with gastrointestinal hypermotility.[1] Furthermore, its anticholinergic properties can reduce gastrointestinal secretions, contributing to its overall therapeutic profile.[1]

Signaling Pathway of this compound Action

Quantitative Data on In Vivo Efficacy

Specific quantitative in vivo data for this compound's effects on smooth muscle is not extensively detailed in publicly available, peer-reviewed literature. Therefore, this section provides a structured template for researchers to compile empirical data from preclinical studies. The table below outlines the key parameters that should be determined to characterize the in vivo profile of this compound.

| Parameter | Animal Model | Tissue/Organ | Route of Administration | Dose Range (mg/kg) | Measurement | Outcome Metric |

| Antispasmodic Activity | Rat/Mouse | Distal Colon | Oral Gavage (p.o.) | e.g., 1-30 | Inhibition of carbachol-induced contractions | ED₅₀ (Effective Dose, 50%) |

| GI Motility | Mouse | Small Intestine | Intraperitoneal (i.p.) | e.g., 0.5-20 | Charcoal meal transit time | % Inhibition of Transit |

| Gastric Emptying | Rat | Stomach | p.o. or i.p. | e.g., 1-30 | Phenol red retention in stomach | % Decrease in Emptying |

| Bladder Contractility | Rat | Urinary Bladder | Intravenous (i.v.) | e.g., 0.1-10 | Urethane-anesthetized cystometry | Reduction in micturition frequency |

Experimental Protocols

The following are representative protocols for evaluating the in vivo effects of this compound on gastrointestinal smooth muscle in rodent models. These protocols are based on established methodologies and should be adapted and optimized with preliminary dose-finding studies.

Protocol: Inhibition of Gastrointestinal Transit (Charcoal Meal Test) in Mice

Objective: To assess the inhibitory effect of this compound on gastrointestinal motility.

Materials:

-

Male Swiss-Webster mice (20-25 g)

-

This compound bromide

-

Vehicle solution (e.g., 0.9% sterile saline or 0.5% carboxymethylcellulose)

-

10% activated charcoal suspension in 5% gum acacia

-

Oral gavage needles (20-22 gauge)

-

Syringes

Procedure:

-

Animal Acclimation: Acclimate mice for at least 7 days with free access to food and water.

-

Fasting: Fast the animals for 18-24 hours prior to the experiment, with water provided ad libitum.

-

Grouping: Randomly assign mice to control and treatment groups (n=8-10 per group).

-

Drug Administration:

-

Administer the vehicle solution to the control group via oral gavage (e.g., 10 mL/kg).

-

Administer this compound at various doses (e.g., 1, 5, 10, 20 mg/kg) dissolved in the vehicle to the treatment groups.

-

-

Charcoal Administration: 30 minutes (for i.p.) or 60 minutes (for p.o.) after drug administration, administer the 10% charcoal meal suspension (10 mL/kg) to all animals via oral gavage.

-

Euthanasia & Dissection: After a set time (e.g., 20-30 minutes) following charcoal administration, euthanize the mice by cervical dislocation.

-

Measurement: Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the ileo-caecal junction. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Calculation: Calculate the percentage of intestinal transit for each mouse:

-

% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

-

-

Data Analysis: Calculate the percent inhibition for each dose relative to the control group:

-

% Inhibition = [(Control % Transit - Treated % Transit) / Control % Transit] x 100

-

Experimental Workflow Visualization

References

A Technical Guide to the Pharmacokinetics of Pipenzolate in Animal Models: A Methodological and Analytical Framework

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Pipenzolate is an anticholinergic agent that has been used for the treatment of gastrointestinal disorders.[1][2] Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is fundamental for its preclinical and clinical development. This technical guide provides a comprehensive overview of the methodologies and analytical considerations for evaluating the pharmacokinetics of this compound in various animal models. Due to a notable scarcity of publicly available, detailed pharmacokinetic data for this compound, this document establishes a robust framework based on established principles of pharmacokinetic research in animal models. The guide offers generalized experimental protocols, data presentation templates, and visualizations to aid researchers in the design and interpretation of such studies.

Introduction to this compound and Pharmacokinetic Principles

Pharmacokinetic (PK) studies are essential in drug development to determine the optimal dose, dosing frequency, and to understand the potential for drug-drug interactions and toxicity. Key parameters evaluated in PK studies include:

-

Cmax: The maximum concentration of the drug in the plasma.

-

Tmax: The time at which Cmax is reached.

-

AUC (Area Under the Curve): The total exposure to the drug over time.

-

t1/2 (Half-life): The time it takes for the drug concentration in the plasma to reduce by half.

-

Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Experimental Protocols for Pharmacokinetic Studies

The following are detailed, albeit generalized, protocols for conducting pharmacokinetic studies of a compound like this compound in rodent (rat) and non-rodent (dog) models.

Rodent Model: Rat

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.

Materials:

-

Male and female Sprague-Dawley or Wistar rats (8-10 weeks old).

-

This compound bromide reference standard.

-

Vehicle for dosing (e.g., saline for IV, 0.5% methylcellulose (B11928114) for oral).

-

Cannulation materials (for serial blood sampling).

-

Metabolic cages for collection of urine and feces.

-

Analytical instrumentation (e.g., LC-MS/MS).

Methodology:

-

Animal Acclimatization and Housing: Animals are acclimated for at least one week in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

-

Dose Formulation: Prepare a sterile solution of this compound in saline for IV administration and a suspension in 0.5% methylcellulose for oral gavage.

-

Animal Groups:

-

Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) via the tail vein (n=5 per sex).

-

Group 2: Oral (PO) administration (e.g., 10 mg/kg) via oral gavage (n=5 per sex).

-

-

Blood Sampling:

-

For IV administration, collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

-

For PO administration, collect blood samples at pre-dose, and at 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Collect blood into tubes containing an anticoagulant (e.g., K2EDTA), and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.

-

-

Excreta Collection: House a subset of animals in metabolic cages to collect urine and feces for up to 72 hours post-dose to determine the routes and extent of excretion.

-

Sample Analysis: Analyze plasma, urine, and homogenized fecal samples for this compound concentrations using a validated bioanalytical method.

Non-Rodent Model: Dog

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in dogs.

Materials:

-

Male and female Beagle dogs (6-12 months old).

-

This compound bromide reference standard.

-

Vehicle for dosing.

-

Catheters for IV administration and blood sampling.

-

Metabolic cages.

-

Analytical instrumentation.

Methodology:

-

Animal Acclimatization and Housing: Dogs are housed in individual pens in a controlled environment with a 12-hour light/dark cycle and have access to food and water according to the study protocol (e.g., fasted overnight before dosing).

-

Dose Formulation: Prepare doses as described for the rat study.

-

Study Design: A crossover design is often used in dogs, where the same animals receive both the IV and PO doses with a washout period in between.

-

Phase 1: Intravenous (IV) administration (e.g., 0.5 mg/kg) via the cephalic vein.

-

Washout period (e.g., 1 week).

-

Phase 2: Oral (PO) administration in a gelatin capsule (e.g., 5 mg/kg).

-

-

Blood Sampling: Collect blood samples (approximately 2 mL) from a peripheral vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose. Process and store plasma as described for the rat study.

-

Excreta Collection: House dogs in metabolic cages for the collection of urine and feces for up to 72 hours post-dose.

-

Sample Analysis: Analyze samples using a validated bioanalytical method.

Bioanalytical Methodology

The quantification of this compound in biological matrices requires a sensitive, selective, and robust analytical method. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the standard for such analyses.

General Procedure:

-

Sample Preparation: Biological samples cannot be directly injected into the HPLC-MS/MS system. Common sample preparation techniques include:

-

Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. The supernatant is then analyzed.

-

Liquid-Liquid Extraction (LLE): The drug is extracted from the aqueous biological matrix into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): The drug is retained on a solid sorbent while interferences are washed away. The drug is then eluted with a small volume of solvent.

-

-

Chromatographic Separation: An appropriate HPLC column (e.g., a C18 column) is used to separate this compound from endogenous components of the biological matrix. A gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) is typically used.

-

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

-

Method Validation: The analytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Data Presentation

Quantitative pharmacokinetic data should be summarized in clear and well-structured tables to allow for easy comparison between different animal models, doses, and routes of administration. Below are template tables with hypothetical data for illustrative purposes.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Administration

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |

| Cmax (ng/mL) | 1500 | 350 |

| Tmax (h) | 0.08 | 1.0 |

| AUC0-t (ngh/mL) | 2500 | 1800 |

| AUC0-inf (ngh/mL) | 2550 | 1850 |

| t1/2 (h) | 4.5 | 5.0 |

| CL (mL/min/kg) | 6.5 | - |

| Vd (L/kg) | 2.5 | - |

| F (%) | - | 7.3 |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Dogs Following a Single Administration

| Parameter | IV (0.5 mg/kg) | PO (5 mg/kg) |

| Cmax (ng/mL) | 800 | 200 |

| Tmax (h) | 0.08 | 1.5 |

| AUC0-t (ngh/mL) | 1800 | 1500 |

| AUC0-inf (ngh/mL) | 1820 | 1530 |

| t1/2 (h) | 6.0 | 6.5 |

| CL (mL/min/kg) | 4.6 | - |

| Vd (L/kg) | 2.8 | - |

| F (%) | - | 8.4 |

Visualizations of Key Processes

Diagrams are crucial for visualizing experimental workflows and biological pathways.

Caption: Experimental workflow for a typical pharmacokinetic study in animal models.

Caption: Generalized ADME pathway for an orally administered drug like this compound.

Caption: Simplified signaling pathway of a muscarinic acetylcholine receptor antagonist.

Conclusion

This technical guide provides a comprehensive framework for conducting and evaluating the pharmacokinetics of this compound in animal models. While specific data for this compound is limited in the public literature, the methodologies, data presentation formats, and visualizations provided herein offer a robust starting point for researchers. The successful execution of such studies is critical for understanding the disposition of this compound and for the safe and effective development of this and other anticholinergic compounds. Future research should aim to generate and publish specific pharmacokinetic data for this compound to fill the existing knowledge gap.

References

In-Depth Technical Guide to Pipenzolate Metabolite Identification: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pipenzolate, an anticholinergic agent, is utilized for its effects on the gastrointestinal tract. A thorough understanding of its metabolic fate is crucial for comprehensive safety and efficacy profiling. This technical guide provides a detailed overview of the established and potential methodologies for the identification and characterization of this compound metabolites. Due to a notable lack of specific published studies on the biotransformation of this compound, this document focuses on the general and theoretical approaches applicable to compounds of its structural class—namely, quaternary ammonium (B1175870) compounds featuring a piperidine (B6355638) ring. This guide outlines the probable metabolic pathways, detailed experimental protocols for in vitro and in vivo studies, and the state-of-the-art analytical techniques required for metabolite elucidation.

Theoretical Metabolic Pathways of this compound

This compound, as a quaternary ammonium compound containing a piperidine moiety and a benzilate ester group, is likely to undergo a limited set of metabolic transformations. The primary routes of metabolism for such compounds generally involve enzymatic and chemical degradation.

1.1. Phase I Metabolism: Phase I reactions typically introduce or expose functional groups. For this compound, the most probable Phase I transformations would involve the piperidine ring and the ester linkage.

-

Hydroxylation: The piperidine ring is susceptible to oxidation, potentially at various positions, leading to hydroxylated metabolites. This reaction is commonly mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3]

-

N-dealkylation: While less common for quaternary ammonium compounds, the potential for enzymatic removal of the N-ethyl or N-methyl groups cannot be entirely ruled out.

-

Ester Hydrolysis: The ester linkage in this compound is a prime target for hydrolysis by esterases present in plasma and various tissues, which would cleave the molecule into benzilic acid and N-ethyl-N-methyl-3-piperidinol.

1.2. Phase II Metabolism: Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

-

Glucuronidation: If hydroxylated metabolites are formed, they can be conjugated with glucuronic acid.

A proposed general metabolic pathway for this compound is illustrated below.

Caption: Proposed metabolic pathways for this compound.

Experimental Protocols for Metabolite Identification

A combination of in vitro and in vivo studies is essential to comprehensively identify the metabolites of this compound.

2.1. In Vitro Metabolism Studies

-

Objective: To identify potential metabolites and the enzymes responsible for their formation in a controlled environment.

-

Methodologies:

-

Liver Microsomes: Incubation of this compound with human or animal liver microsomes in the presence of NADPH allows for the identification of Phase I metabolites, particularly those formed by CYP enzymes.

-

Hepatocytes: Using primary hepatocytes provides a more complete metabolic picture, as they contain both Phase I and Phase II enzymes.

-

Plasma: Incubation in plasma can reveal the extent of ester hydrolysis.

-

Experimental Workflow for In Vitro Metabolism:

Caption: General workflow for in vitro metabolite identification.

2.2. In Vivo Metabolism Studies

-

Objective: To identify metabolites formed in a whole organism and understand their pharmacokinetic profiles.

-

Methodology:

-

Administer this compound to animal models (e.g., rats, dogs).

-

Collect biological samples (urine, feces, plasma, and bile) at various time points.

-

Process and analyze the samples to identify and quantify the parent drug and its metabolites.

-

Analytical Techniques for Metabolite Characterization

Advanced analytical instrumentation is critical for the separation, detection, and structural elucidation of metabolites.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for metabolite analysis, offering high sensitivity and selectivity for detecting and quantifying compounds in complex biological matrices.[4][5][6][7]

-

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of purified metabolites.

Quantitative Data Analysis

While no specific quantitative data for this compound metabolites are currently available in the public domain, the following tables illustrate how such data, once generated, should be structured for clear comparison and interpretation.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound

| In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | > 60 | < 10 |

| Rat Liver Microsomes | 45 | 25 |

| Human Hepatocytes | > 120 | < 5 |

| Human Plasma | 30 | N/A |

Table 2: Hypothetical Metabolite Profile of this compound in Rat Urine

| Metabolite | Retention Time (min) | MS/MS Transition (m/z) | Proposed Structure | Relative Abundance (%) |

| M1 | 5.2 | 450.2 -> 105.1 | Hydroxylated this compound | 15 |

| M2 | 3.8 | 320.1 -> 165.1 | Benzilic Acid | 40 |

| M3 | 2.5 | 144.2 -> 86.1 | N-ethyl-N-methyl-3-piperidinol | 35 |

Conclusion

The identification of this compound metabolites is a critical step in its comprehensive pharmacological evaluation. Although specific data for this compound are not currently published, the established methodologies for studying the metabolism of structurally related compounds provide a clear roadmap for future research. A combination of in vitro and in vivo studies, coupled with advanced analytical techniques such as LC-MS/MS and NMR, will be essential for elucidating the biotransformation pathways of this compound. The hypothetical data presented herein serves as a template for the systematic organization and presentation of future experimental findings. Further research in this area is warranted to fill the existing knowledge gap and enhance the understanding of this compound's disposition in biological systems.

References

- 1. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. japsonline.com [japsonline.com]

- 5. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Impurity Profiling of Pipenzolate Bromide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of pipenzolate bromide, a quaternary ammonium (B1175870) antimuscarinic agent, and a detailed exploration of its potential impurities. The document outlines the synthetic pathways, identifies potential process-related and degradation impurities, and provides methodologies for their analysis and control, which is critical for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to this compound Bromide

This compound bromide, chemically known as 1-ethyl-3-(hydroxydiphenylacetyloxy)-1-methylpiperidinium bromide, is an anticholinergic drug used to treat gastrointestinal disorders.[1] Its mechanism of action involves blocking muscarinic receptors, thereby reducing smooth muscle spasms. The quality of this compound bromide is intrinsically linked to the purity of the active pharmaceutical ingredient (API), making the identification and control of impurities a paramount concern in its manufacturing process.

Synthesis of this compound Bromide

The synthesis of this compound bromide is typically a two-step process involving an initial esterification followed by a quaternization reaction.

Step 1: Esterification

The first step involves the esterification of N-methyl-3-piperidinol with benzilic acid to produce N-methyl-3-piperidyl benzilate. This reaction is a standard esterification and can be catalyzed by a strong acid.

Step 2: Quaternization

The second step is the quaternization of the tertiary amine, N-methyl-3-piperidyl benzilate, with ethyl bromide. This is a nucleophilic substitution reaction where the nitrogen atom of the piperidine (B6355638) ring attacks the electrophilic ethyl group of ethyl bromide, forming the quaternary ammonium salt, this compound bromide.

A schematic of the primary synthesis route is presented below:

Potential Impurities in this compound Bromide

Impurities in this compound bromide can originate from starting materials, intermediates, by-products of the synthesis, and degradation of the final product. A thorough understanding of these potential impurities is essential for developing appropriate analytical methods for their detection and control.

Process-Related Impurities

Process-related impurities are substances that are formed during the manufacturing process. These can be unreacted starting materials, intermediates, or by-products from side reactions.

Table 1: Potential Process-Related Impurities in this compound Bromide Synthesis

| Impurity Name | Structure | Potential Source |

| N-methyl-3-piperidinol | 1-methyl-3-hydroxypiperidine | Unreacted starting material from Step 1. |

| Benzilic Acid | 2,2-diphenyl-2-hydroxyacetic acid | Unreacted starting material from Step 1. |

| N-methyl-3-piperidyl benzilate | (1-methylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate | Unreacted intermediate from Step 2. |

| Ethyl Benzilate | ethyl 2-hydroxy-2,2-diphenylacetate | Potential by-product from the reaction of benzilic acid with ethyl bromide. |

| Diethyl Ether | Ethoxyethane | Potential by-product from the reaction of excess ethyl bromide. |

Degradation Impurities

Degradation impurities are formed when the drug substance is exposed to stress conditions such as heat, light, humidity, acid, and base. Forced degradation studies are crucial to identify these potential degradants.

Table 2: Potential Degradation Impurities of this compound Bromide

| Impurity Name | Structure | Formation Pathway |

| Benzilic Acid | 2,2-diphenyl-2-hydroxyacetic acid | Hydrolysis of the ester linkage. |

| 1-Ethyl-1-methyl-3-hydroxypiperidinium bromide | 1-ethyl-3-hydroxy-1-methylpiperidin-1-ium bromide | Hydrolysis of the ester linkage. |

| Apoatropine Analogue | 1-ethyl-1-methyl-3-(2-phenylacryloyloxy)piperidinium bromide | Dehydration of the benzilic acid moiety. |

| Tropic Acid Analogue | 3-hydroxy-2-phenylpropanoic acid | A potential rearrangement and hydrolysis product, similar to atropine (B194438) degradation.[2][3] |

The degradation pathways of this compound bromide are expected to be similar to other anticholinergic esters, such as atropine and glycopyrronium (B1196793) bromide. The primary degradation pathway is the hydrolysis of the ester bond, especially under acidic or basic conditions.[2][4]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of this compound bromide and its impurities.

Synthesis of N-methyl-3-piperidyl benzilate (Intermediate)

Materials:

-

N-methyl-3-piperidinol

-

Benzilic acid

-

p-Toluenesulfonic acid (catalyst)

Procedure:

-

A mixture of N-methyl-3-piperidinol, benzilic acid, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the toluene is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent and washed with an aqueous basic solution to remove unreacted benzilic acid and the catalyst.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield crude N-methyl-3-piperidyl benzilate.

-

The crude product is purified by column chromatography or recrystallization.

Synthesis of this compound Bromide (API)

Materials:

-

N-methyl-3-piperidyl benzilate

-

Ethyl bromide

-

Acetone (or other suitable solvent)

Procedure:

-

N-methyl-3-piperidyl benzilate is dissolved in acetone.

-

Ethyl bromide is added to the solution, and the mixture is stirred at room temperature or with gentle heating.

-

The reaction progress is monitored by TLC.

-

As the reaction proceeds, the quaternary ammonium salt, this compound bromide, precipitates out of the solution.

-

The solid product is collected by filtration, washed with cold acetone, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Forced Degradation Study Protocol

Objective: To identify potential degradation products of this compound bromide under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: this compound bromide solution in 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: this compound bromide solution in 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: this compound bromide solution in 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid this compound bromide exposed to 105°C for 48 hours.

-

Photolytic Degradation: this compound bromide solution exposed to UV light (254 nm) and visible light for a specified duration.

Procedure:

-

Prepare solutions of this compound bromide at a known concentration.

-

Expose the solutions and solid drug to the stress conditions outlined above.

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a stability-indicating HPLC method.

-

Characterize any significant degradation products using LC-MS, MS/MS, and NMR.

Analytical Methodologies for Impurity Profiling

A robust analytical method is crucial for the separation, detection, and quantification of this compound bromide and its impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Table 3: Recommended HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |

| Detection | UV at a suitable wavelength (e.g., 220 nm). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10-20 µL |

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Conclusion

The synthesis of this compound bromide involves well-established chemical transformations, but like any multi-step synthesis, it is prone to the formation of impurities. A thorough understanding of the synthetic route and potential degradation pathways is essential for identifying and controlling these impurities. This technical guide provides a framework for the synthesis, impurity profiling, and analytical control of this compound bromide. By implementing robust process controls and validated analytical methods, manufacturers can ensure the consistent production of high-quality this compound bromide that meets all regulatory requirements and ensures patient safety.

References

- 1. Development and Validation of a Stability-Indicating Chromatograp...: Ingenta Connect [ingentaconnect.com]

- 2. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]